molecular formula C17H17NO3S2 B6768434 (3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone

(3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone

Cat. No.: B6768434
M. Wt: 347.5 g/mol
InChI Key: IEUDRSYGBSNPNI-UHFFFAOYSA-N
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Description

The compound (3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone is a complex organic molecule that features a thiophene ring fused with a benzothiazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the cyclopropyl group. The benzothiazepine moiety is then synthesized through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazepine moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepine derivatives and thiophene-containing molecules. Examples are:

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the thiophene and benzothiazepine rings, along with the cyclopropyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-cyclopropylthiophen-2-yl)-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-17(16-14(7-9-22-16)12-5-6-12)18-8-10-23(20,21)15-4-2-1-3-13(15)11-18/h1-4,7,9,12H,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUDRSYGBSNPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C(=O)N3CCS(=O)(=O)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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